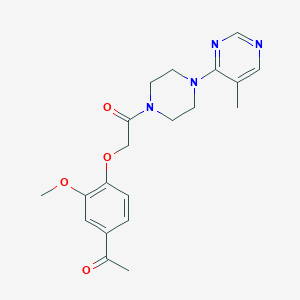
2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H24N4O4 and its molecular weight is 384.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-Acetyl-2-methoxyphenoxy)-1-(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic derivative that exhibits a range of biological activities. Its unique molecular structure, which incorporates both a phenoxy and a piperazine moiety, suggests potential applications in pharmacology, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C26H30N4O3, with a molecular weight of approximately 442.55 g/mol. The structure includes functional groups that are known to influence biological activity, such as acetyl, methoxy, and piperazine.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The piperazine ring is known for its ability to interact with various enzymes and receptors. This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of the pyrimidine moiety suggests potential interaction with G-protein coupled receptors (GPCRs), which play crucial roles in cellular signaling.
- Antioxidant Activity : Compounds with similar structures have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives similar to this compound demonstrate significant antibacterial properties against various pathogens.
- Antitumor Activity : The compound's structural components may target cancer cell lines effectively, inhibiting their proliferation.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through modulation of inflammatory cytokines.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures inhibited the growth of Staphylococcus aureus and Escherichia coli significantly, suggesting that this compound may also possess similar properties.
Case Study 2: Antitumor Activity
In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis. This was attributed to the activation of caspase pathways, which are critical for programmed cell death.
Case Study 3: Anti-inflammatory Mechanism
Research on related compounds showed a reduction in pro-inflammatory cytokines when tested in models of inflammation. This suggests that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.
Propiedades
IUPAC Name |
2-(4-acetyl-2-methoxyphenoxy)-1-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-14-11-21-13-22-20(14)24-8-6-23(7-9-24)19(26)12-28-17-5-4-16(15(2)25)10-18(17)27-3/h4-5,10-11,13H,6-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHQTNHDJWHTHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)C(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














